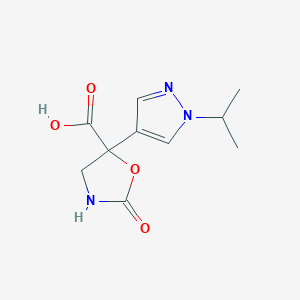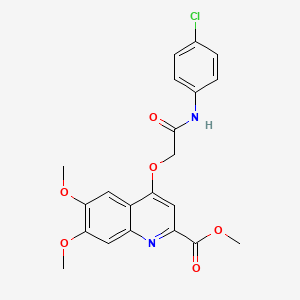
2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid, also known as OPZ or AZD5847, is a novel oxazolidinone antibiotic that has shown promising results in scientific research. It belongs to the class of synthetic antimicrobial agents that inhibit bacterial protein synthesis.
作用机制
2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid acts by inhibiting bacterial protein synthesis through binding to the 50S subunit of the bacterial ribosome. It specifically binds to the peptidyl transferase center (PTC) of the ribosome, preventing the formation of peptide bonds between amino acids during protein synthesis. This leads to the inhibition of bacterial growth and ultimately, cell death.
Biochemical and Physiological Effects:
2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid has been shown to have low toxicity and good pharmacokinetic properties in animal studies. It is rapidly absorbed and distributed throughout the body, reaching high concentrations in the lungs and other tissues. 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy with other antibiotics.
实验室实验的优点和局限性
2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid has several advantages for laboratory experiments, including its broad-spectrum antibacterial activity, low toxicity, and good pharmacokinetic properties. However, its high cost and limited availability may pose challenges for researchers. In addition, the lack of clinical data on the safety and efficacy of 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid in humans limits its potential for translation into clinical practice.
未来方向
There are several future directions for research on 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid. One area of focus is the development of new formulations and delivery methods to improve its efficacy and reduce its cost. Another area of interest is the investigation of its potential for combination therapy with other antibiotics to combat drug-resistant bacterial infections. Additionally, further studies are needed to evaluate the safety and efficacy of 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid in humans and its potential for clinical use.
Conclusion:
In conclusion, 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid is a promising novel oxazolidinone antibiotic that has shown potent antibacterial activity against various bacterial pathogens. Its mechanism of action, low toxicity, and good pharmacokinetic properties make it a promising candidate for further research and development. However, its high cost and limited availability may pose challenges for its clinical translation. Further studies are needed to evaluate its safety and efficacy in humans and its potential for clinical use.
合成方法
The synthesis of 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid involves the reaction of 4-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidin-2-one with ethyl chloroformate in the presence of triethylamine and methanol. The resulting compound is then treated with sodium hydroxide to obtain 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid. This method has been optimized and improved over the years, resulting in high yields and purity of the product.
科学研究应用
2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid has been extensively studied for its antibacterial activity against various gram-positive and gram-negative bacteria, including drug-resistant strains. It has shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, which is a major global health problem. 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid has also been tested against other bacterial pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.
属性
IUPAC Name |
2-oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-6(2)13-4-7(3-12-13)10(8(14)15)5-11-9(16)17-10/h3-4,6H,5H2,1-2H3,(H,11,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGUOODKRACJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2(CNC(=O)O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-oxane]-5-ylprop-2-en-1-one](/img/structure/B2749325.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2749327.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2749328.png)
![2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2749329.png)

amine](/img/structure/B2749333.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide](/img/structure/B2749334.png)
![3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2749335.png)


![(E)-2-amino-N-butyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2749339.png)
![N-(4-bromophenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2749340.png)
![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749343.png)
